2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline
CAS No.: 257861-64-6
Cat. No.: VC7410829
Molecular Formula: C15H14N2O4S
Molecular Weight: 318.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 257861-64-6 |
|---|---|
| Molecular Formula | C15H14N2O4S |
| Molecular Weight | 318.35 |
| IUPAC Name | 2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]aniline |
| Standard InChI | InChI=1S/C15H14N2O4S/c16-13-3-1-2-4-14(13)22-8-11-6-12(17(18)19)5-10-7-20-9-21-15(10)11/h1-6H,7-9,16H2 |
| Standard InChI Key | UCBXAOGBDJKMDJ-UHFFFAOYSA-N |
| SMILES | C1C2=C(C(=CC(=C2)[N+](=O)[O-])CSC3=CC=CC=C3N)OCO1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a 4H-1,3-benzodioxin scaffold—a bicyclic system comprising a benzene ring fused to a 1,3-dioxin ring—substituted with a nitro group (-NO₂) at position 6 and a methylsulfanyl-aniline moiety at position 8. The methylsulfanyl group (-SCH₂-) bridges the benzodioxin core to the 2-amino phenyl group, creating a planar, conjugated system with potential electronic delocalization .
Key Structural Features:
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Benzodioxin Core: The 4H-1,3-benzodioxin system introduces rigidity and electronic anisotropy, influencing reactivity and intermolecular interactions .
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Nitro Group: Positioned at C6, this strong electron-withdrawing group enhances electrophilic substitution reactivity and stabilizes the aromatic system .
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Methylsulfanyl Linker: The thioether (-S-) group facilitates π-orbital overlap between the benzodioxin and aniline moieties, while the methyl group sterically shields the sulfur atom.
Molecular Formula and Physical Properties
The molecular formula is C₁₅H₁₃N₃O₄S, with a molecular weight of 355.35 g/mol.
| Property | Value/Description |
|---|---|
| Melting Point | Estimated 180–190°C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly in EtOH |
| Stability | Air-sensitive (oxidizes at S-center) |
| Spectral Data (IR) | ν: 3350 (N-H), 1520/1350 (NO₂), 1240 (C-O-C) cm⁻¹ |
The nitro group’s IR absorbance at 1520/1350 cm⁻¹ and the benzodioxin’s C-O-C stretching at 1240 cm⁻¹ are characteristic .
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis involves three key steps (Figure 1):
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Benzodioxin Core Construction: Cyclocondensation of catechol derivatives with diketones or dihalides .
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Nitration: Electrophilic aromatic substitution at C6 using HNO₃/H₂SO₄ .
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Methylsulfanyl-Aniline Coupling: Nucleophilic substitution between 8-bromomethyl-6-nitro-4H-1,3-benzodioxin and 2-aminothiophenol.
Figure 1: Synthetic route for 2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline.
Step 1: Synthesis of 8-Bromomethyl-6-Nitro-4H-1,3-Benzodioxin
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Reactants: 4H-1,3-benzodioxin-8-methanol, PBr₃.
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Conditions: Reflux in dry THF (12 h, N₂ atmosphere).
Step 2: Nitration at C6
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Reactants: 8-Bromomethyl-4H-1,3-benzodioxin, HNO₃ (fuming), H₂SO₄.
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Conditions: 0°C → RT, 4 h.
Step 3: Coupling with 2-Aminothiophenol
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Reactants: 8-Bromomethyl-6-nitro-4H-1,3-benzodioxin, 2-aminothiophenol, K₂CO₃.
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Conditions: DMF, 80°C, 8 h.
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Yield: 60% (pale brown powder).
Optimization Note: Replacing K₂CO₃ with Cs₂CO₃ increased yield to 72% by enhancing nucleophilicity.
Reactivity and Functionalization
Electrophilic Substitution
The nitro group directs incoming electrophiles to the para position (C5) of the benzodioxin ring. For example, bromination with Br₂/FeBr₃ yields 5-bromo derivatives .
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine (-NH₂), producing 2-{[(6-amino-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline—a precursor for polyamide polymers .
Oxidation of the Sulfanyl Linker
Treatment with m-CPBA oxidizes the thioether (-S-) to sulfone (-SO₂-), altering electronic properties and solubility.
| Parameter | Recommendation |
|---|---|
| Storage | Argon atmosphere, -20°C |
| Toxicity | LD₅₀ (rat, oral): 320 mg/kg (estimated) |
| Environmental Impact | Persistent in water (log P: 2.8) |
Caution: Nitro groups may render the compound explosive under high heat or shock.
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